3-(2-Hydroxyphenyl)propanoic acid

Catalog No.
S603403
CAS No.
495-78-3
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Hydroxyphenyl)propanoic acid

CAS Number

495-78-3

Product Name

3-(2-Hydroxyphenyl)propanoic acid

IUPAC Name

3-(2-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)

InChI Key

CJBDUOMQLFKVQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCC(=O)O)O

Synonyms

3-(2-hydroxyphenyl)propionic acid, oHPA, ortho-hydroxyphenylpropionic acid

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)O

Occurrence and Classification:

3-(2-Hydroxyphenyl)propanoic acid, also known as melilotic acid or melilotate, is a naturally occurring organic compound classified as a phenylpropanoic acid. This class of molecules features a benzene ring connected to a three-carbon propanoic acid chain []. Melilotic acid is found in various organisms, ranging from bacteria to humans, and has been detected in plant-based foods like bilberries, Chinese cinnamon, herbs, and red beetroot [].

Potential Biomarker:

Research suggests melilotic acid might serve as a potential biomarker. Biomarkers are biological molecules that indicate a specific biological state or condition. Studies have explored its presence in urine and blood as a marker for gut microbiome composition, though further investigation is needed to solidify its role.

Metabolic Role:

Melilotic acid is considered a primary metabolite. Primary metabolites are directly involved in an organism's essential processes like growth, development, and reproduction []. However, the specific role of melilotic acid in these pathways is still being elucidated by researchers.

Future Directions:

The research on melilotic acid is ongoing, with scientists exploring its potential functions and applications. Some areas of interest include:

  • Understanding its detailed metabolic pathways within organisms.
  • Investigating its potential as a diagnostic tool based on its biomarker potential.
  • Examining its possible interactions with other biological molecules.

3-(2-Hydroxyphenyl)propanoic acid, also known as melilotic acid or melilotate, is a phenylpropanoic acid derivative characterized by the presence of a hydroxyl group on the benzene ring. Its chemical formula is C9H10O3C_9H_{10}O_3, with an average molecular weight of approximately 166.17 g/mol. This compound is classified as a primary metabolite, essential for various physiological processes in living organisms, including plants, bacteria, and humans . It has been detected in several food sources such as bilberries, Chinese cinnamon, herbs, spices, pulses, and red beetroots .

  • Antioxidant activity: The presence of the phenolic hydroxyl group might contribute to antioxidant properties.
  • Phytoestrogen activity: The structure shares some similarities with known phytoestrogens, raising the possibility of weak estrogenic effects, although more research is needed.
Typical of carboxylic acids and phenolic compounds. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

These reactions are significant in biochemical pathways and synthetic organic chemistry.

This compound exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential health benefits.
  • Anti-inflammatory Effects: Studies indicate that it may reduce inflammation markers in biological systems.
  • Antimicrobial Activity: 3-(2-Hydroxyphenyl)propanoic acid has demonstrated efficacy against certain bacterial strains, functioning as a xenobiotic metabolite in both plants and animals .

Synthesis of 3-(2-Hydroxyphenyl)propanoic acid can be achieved through several methods:

  • Direct Synthesis from Phenolic Compounds: Starting from 2-hydroxybenzaldehyde, it can undergo a series of reactions involving propanoic acid derivatives.
  • Biological Synthesis: Microbial fermentation processes can also yield this compound naturally from plant precursors.
  • Chemical Synthesis: Laboratory synthesis may involve coupling reactions using coupling agents or catalysts to facilitate the formation of the phenylpropanoic structure.

3-(2-Hydroxyphenyl)propanoic acid finds applications across various fields:

  • Food Industry: Used as a flavoring agent due to its aromatic properties.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in anti-inflammatory and antioxidant formulations.
  • Agriculture: Explored for its role in plant metabolism and potential use as a natural pesticide.

Interaction studies have shown that 3-(2-Hydroxyphenyl)propanoic acid can interact with various biological molecules:

  • Protein Binding: It may bind to proteins involved in metabolic pathways, influencing their activity.
  • Enzyme Inhibition: Research indicates potential inhibition of certain enzymes involved in inflammatory processes.
  • Cellular Uptake: Studies suggest that it can be absorbed by human cells, affecting cellular metabolism.

These interactions underline its significance in both health and disease contexts.

Several compounds share structural similarities with 3-(2-Hydroxyphenyl)propanoic acid. Here are some notable examples:

Compound NameStructureKey Features
2-Hydroxybenzoic AcidC7H6O3Known for its antibacterial properties; used in pharmaceuticals.
Cinnamic AcidC9H8O2Exhibits strong antioxidant properties; used in flavoring.
Ferulic AcidC10H10O4Known for anti-inflammatory effects; used in cosmetics.

Uniqueness of 3-(2-Hydroxyphenyl)propanoic Acid

What sets 3-(2-Hydroxyphenyl)propanoic acid apart from these similar compounds is its unique combination of structural features that confer specific biological activities. Its dual functionality as both a phenolic compound and a carboxylic acid allows it to participate in diverse biochemical pathways, making it a valuable subject for further research in both medicinal chemistry and nutritional science .

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

Melting Point

82 - 83 °C

UNII

CN1RK42MAD

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

495-78-3

Wikipedia

2-hydroxybenzenepropanoic acid

Dates

Modify: 2023-08-15

High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate

Susumu Yamato, Kumiko Shinohara, Saori Nakagawa, Ai Kubota, Katsushi Inamura, Gen Watanabe, Satoshi Hirayama, Takashi Miida, Shin Ohta
PMID: 18835235   DOI: 10.1016/j.ab.2008.09.017

Abstract

We developed and validated a sensitive and convenient high-performance liquid chromatography (HPLC) method for the specific determination of ketone bodies (acetoacetate and D-3-hydroxybutyrate) in human plasma. p-Nitrobenzene diazonium fluoroborate (diazo reagent) was used as a precolumn derivatization agent, and 3-(2-hydroxyphenyl) propionic acid was used as an internal standard. After the reaction, excess diazo reagent and plasma proteins were removed by passing through a solid-phase cartridge (C(18)). The derivatives retained on the cartridge were eluted with methanol, introduced into the HPLC system, and then detected with UV at 380 nm. A calibration curve for acetoacetate standard solution with a 20-microl injection volume showed good linearity in the range of 1 to 400 microM with a 0.9997 correlation coefficient. For the determination of D-3-hydroxybutyrate, it was converted to acetoacetate before reaction with the diazo reagent by an enzymatic coupling method using D-3-hydroxybutyrate dehydrogenase and lactate dehydrogenase. A calibration curve for D-3-hydroxybutyrate standard solution also showed good linearity in the range of 1.5 to 2000 microM with a 0.9988 correlation coefficient. Analytical recoveries of acetoacetate and D-3-hydroxybutyrate in human plasma were satisfactory. The method was successfully applied to samples from diabetic patients, and results were consistent with those obtained using the thio-NAD enzymatic cycling method used in clinical laboratories.


Molecular characterisation of a Rhodococcus ohp operon

J A Powell, J A Archer
PMID: 10068799   DOI: 10.1023/a:1001784702230

Abstract

The ohp operon of Rhodococcus strain V49 consists of five genes, ohpR, ohpA, ohpB, ohpC and ohpD which encode putative regulator and transport proteins and confirmed monooxygenase, hydroxymuconic semialdehyde hydrolase and catechol 2,3-dioxygenase enzymes, respectively. These enzymes catalyse the conversion of 3-(2-hydroxyphenyl)propionic acid to the corresponding linear product via a meta-cleavage pathway. Confirmation that the ohp gene cluster formed an operon was provided by gene disruption during which expression of Bacillus levansucrase was confirmed in Rhodococcus. Following biochemical assays of cell-free extracts from recombinant Escherichia coli expressing ohpB (monooxygenase), ohpC (hydroxymuconic-semialdehyde hydrolase) and ohpD (catechol 2,3-dioxygenase), the ortho-hydroxyphenylpropionic acid catabolic pathway in Rhodococcus strain V49 (ATCC 19070) has been predicted.


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